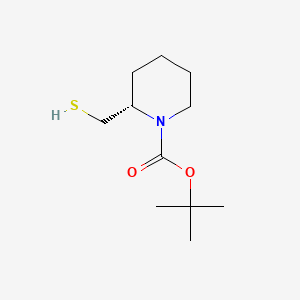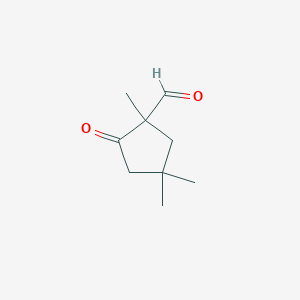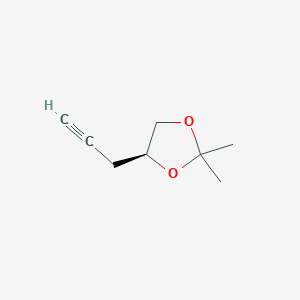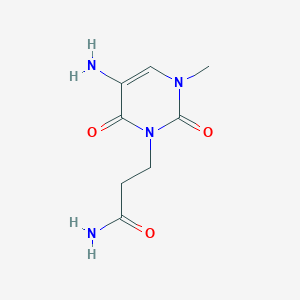
tert-butyl (2S)-2-(sulfanylmethyl)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (2S)-2-(sulfanylmethyl)piperidine-1-carboxylate: is an organic compound that features a piperidine ring substituted with a tert-butyl ester group and a sulfanylmethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (2S)-2-(sulfanylmethyl)piperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the reduction of pyridine or the cyclization of appropriate precursors.
Introduction of the Sulfanylmethyl Group: This step involves the substitution of a hydrogen atom on the piperidine ring with a sulfanylmethyl group. This can be achieved using reagents such as thiols or disulfides under suitable conditions.
Esterification: The final step involves the introduction of the tert-butyl ester group. This can be done using tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been shown to be effective for the synthesis of tert-butyl esters, providing a more sustainable and versatile approach compared to traditional batch processes .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The sulfanylmethyl group can undergo oxidation to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the ester group or to modify the sulfanylmethyl group. Reducing agents such as lithium aluminum hydride can be used.
Substitution: The piperidine ring can undergo substitution reactions, where the sulfanylmethyl group or other substituents are replaced by different functional groups. Reagents such as alkyl halides or acyl chlorides can be used.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced piperidine derivatives.
Substitution: Piperidine derivatives with new functional groups.
Aplicaciones Científicas De Investigación
Chemistry: tert-Butyl (2S)-2-(sulfanylmethyl)piperidine-1-carboxylate is used as an intermediate in the synthesis of various organic compounds
Biology: In biological research, this compound can be used as a building block for the synthesis of bioactive molecules. Its piperidine ring is a common motif in many natural products and pharmaceuticals.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new drugs. Its structural features can be exploited to create molecules with specific biological activities.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique reactivity makes it a valuable intermediate in various chemical processes.
Mecanismo De Acción
The mechanism of action of tert-butyl (2S)-2-(sulfanylmethyl)piperidine-1-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfanylmethyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with biological molecules.
Comparación Con Compuestos Similares
tert-Butyl 4-(chlorosulfonyl)piperidine-1-carboxylate: This compound features a similar piperidine ring with a tert-butyl ester group but has a chlorosulfonyl group instead of a sulfanylmethyl group.
tert-Butyl 2-(methylsulfanyl)piperidine-1-carboxylate: Similar structure but with a methylsulfanyl group instead of a sulfanylmethyl group.
Uniqueness: tert-Butyl (2S)-2-(sulfanylmethyl)piperidine-1-carboxylate is unique due to the presence of the sulfanylmethyl group, which imparts distinct reactivity and potential applications. The combination of the piperidine ring, tert-butyl ester group, and sulfanylmethyl group makes this compound versatile for various chemical transformations and applications.
Propiedades
Fórmula molecular |
C11H21NO2S |
|---|---|
Peso molecular |
231.36 g/mol |
Nombre IUPAC |
tert-butyl (2S)-2-(sulfanylmethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C11H21NO2S/c1-11(2,3)14-10(13)12-7-5-4-6-9(12)8-15/h9,15H,4-8H2,1-3H3/t9-/m0/s1 |
Clave InChI |
NERJSVIYENUNCT-VIFPVBQESA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1CCCC[C@H]1CS |
SMILES canónico |
CC(C)(C)OC(=O)N1CCCCC1CS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![rel-(1R,5R)-1-(Trifluoromethyl)-6-thia-3-azabicyclo[3.2.0]heptane 6,6-dioxide](/img/structure/B13474809.png)


![4-(2-Azaspiro[3.3]heptan-6-yl)morpholine;dihydrochloride](/img/structure/B13474819.png)

![2-Amino-2-[3-fluoro-5-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B13474831.png)
![tert-butyl N-[2-methyl-1-(piperazin-1-yl)propan-2-yl]carbamate](/img/structure/B13474832.png)
![2,2-Difluoro-3-methylbicyclo[1.1.1]pentan-1-amine](/img/structure/B13474838.png)


![1-[2-methyl-1-(thiophen-2-yl)cyclopropyl]methanamine hydrochloride, Mixture of diastereomers](/img/structure/B13474853.png)
![2-Methyl-3-(3-methylphenyl)-7-(propan-2-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylicacid](/img/structure/B13474857.png)
![3-Bromo-5-[(fluorosulfonyl)oxy]benzoic acid](/img/structure/B13474862.png)
